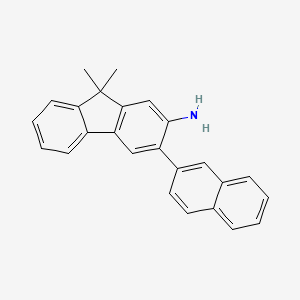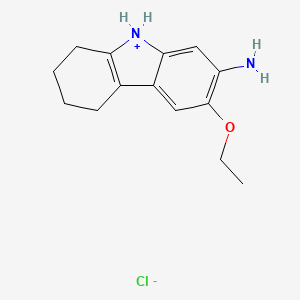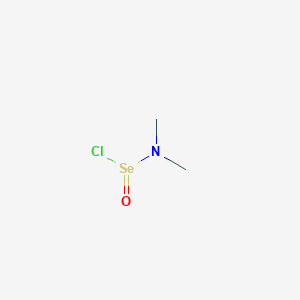
N-chloroseleninyl-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 203255, also known as Pasireotide, is a synthetic cyclic peptide and a second-generation somatostatin analog. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production. Pasireotide exhibits a high affinity for multiple somatostatin receptor subtypes, making it effective in reducing hormone secretion and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Coupling: The amino acids are coupled to a solid resin support using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized to form the cyclic structure of Pasireotide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Pasireotide follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as preparative HPLC ensures the efficient production of Pasireotide .
化学反応の分析
Types of Reactions: Pasireotide undergoes various chemical reactions, including:
Oxidation: Pasireotide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can be used to convert oxidized forms of Pasireotide back to their original state.
Substitution: Pasireotide can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxide derivatives of Pasireotide.
Reduction: Reduced forms of oxidized Pasireotide.
Substitution: Modified Pasireotide with different functional groups.
科学的研究の応用
Pasireotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its effects on somatostatin receptors and hormone secretion.
Medicine: Used in the treatment of acromegaly and Cushing’s disease. It is also being studied for its potential in treating other endocrine disorders and tumors.
作用機序
Pasireotide exerts its effects by binding to somatostatin receptors, particularly subtypes 1, 2, 3, and 5. This binding inhibits the release of growth hormone and other hormones, leading to a reduction in tumor growth and hormone secretion. The molecular targets include the somatostatin receptors on the surface of pituitary and neuroendocrine tumor cells. The pathways involved include the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
類似化合物との比較
Pasireotide is unique among somatostatin analogs due to its high affinity for multiple receptor subtypes. Similar compounds include:
Octreotide: Another somatostatin analog with a high affinity for somatostatin receptor subtypes 2 and 5. Pasireotide has a broader receptor binding profile.
Lanreotide: Similar to Octreotide but with a longer half-life. Pasireotide’s broader receptor affinity makes it more effective in certain conditions.
Vapreotide: A somatostatin analog with a different receptor binding profile.
Pasireotide’s broader receptor binding profile and higher affinity for multiple receptor subtypes make it a valuable therapeutic agent in the treatment of hormone-related disorders and tumors.
特性
CAS番号 |
2424-08-0 |
|---|---|
分子式 |
C2H6ClNOSe |
分子量 |
174.50 g/mol |
IUPAC名 |
N-chloroseleninyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6ClNOSe/c1-4(2)6(3)5/h1-2H3 |
InChIキー |
YIVVPXMYWWTVAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)[Se](=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


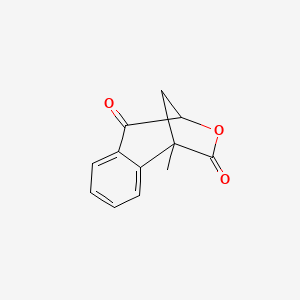
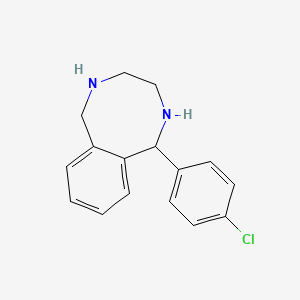
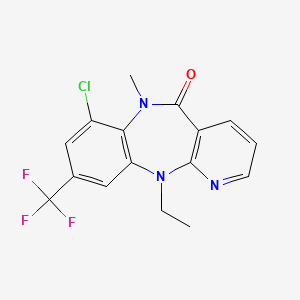


![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
